molecular formula C11H13KO3 B1630014 Potassium Butylparaben CAS No. 38566-94-8

Potassium Butylparaben

Cat. No.: B1630014
CAS No.: 38566-94-8
M. Wt: 232.32 g/mol
InChI Key: DPMDQHINTKFMKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium butylparaben, with the CAS Registry Number 38566-94-8, is the potassium salt of butylparaben . It is synthetically produced as a white, crystalline powder that demonstrates high solubility in water, making it an ideal subject for research in aqueous-based formulations . Its primary research value lies in its function as a broad-spectrum antimicrobial preservative, effective against bacteria, mold, and yeast . The compound's mechanism of action is believed to involve the disruption of microbial membrane integrity and the inhibition of key enzymatic processes, such as ATPase and phosphotransferase activity, leading to the leakage of intracellular components and ultimately inhibiting microbial growth . Researchers utilize this compound to develop and preserve a variety of cosmetic and personal care products, including facial moisturizers, shampoos, liquid foundations, and sunscreens . It is also relevant in pharmaceutical research, particularly in formulating suspension-based medications . In laboratory settings, it can be analyzed using reverse-phase (RP) HPLC methods with simple conditions, typically involving a mobile phase of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for MS-compatible applications) . From a regulatory and safety perspective, parabens like this compound are among the most thoroughly investigated preservatives and are considered safe for use in cosmetics at low concentrations by multiple regulatory bodies, including the EU Scientific Committee on Consumer Safety (SCCS) . It has a comedogenic rating of 0, indicating it is non-comedogenic and suitable for studies related to acne-prone skin . This product is provided strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal application.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38566-94-8

Molecular Formula

C11H13KO3

Molecular Weight

232.32 g/mol

IUPAC Name

potassium;4-butoxycarbonylphenolate

InChI

InChI=1S/C11H14O3.K/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+1/p-1

InChI Key

DPMDQHINTKFMKS-UHFFFAOYSA-M

SMILES

CCCCOC(=O)C1=CC=C(C=C1)[O-].[K+]

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)[O-].[K+]

Other CAS No.

38566-94-8

Origin of Product

United States

Synthetic Routes and Reaction Mechanisms of Potassium Butylparaben

Methodologies for the Chemical Synthesis of Potassium Butylparaben (B1668127)

The predominant industrial method for synthesizing butylparaben is the Fischer esterification of p-hydroxybenzoic acid with n-butanol. specialchem.comchemicalbook.com This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. specialchem.com The general chemical equation for this esterification is:

p-hydroxybenzoic acid + n-butanol ⇌ Butylparaben + Water

The mechanism for this acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the p-hydroxybenzoic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of n-butanol. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, which then leaves as a water molecule. Deprotonation of the reformed carbonyl group by a base (such as a water molecule or the bisulfate ion) regenerates the acid catalyst and yields the final ester product, butylparaben. wikipedia.org

Once butylparaben is synthesized and purified, it is converted to Potassium Butylparaben. This is achieved through a straightforward acid-base reaction where the phenolic hydroxyl group of butylparaben reacts with a potassium base, such as potassium hydroxide (B78521). The acidic proton of the phenol (B47542) group is removed by the base, forming the potassium phenolate (B1203915) salt. cosmileeurope.eunih.gov

The reaction is as follows:

Butylparaben + Potassium Hydroxide → this compound + Water

A variety of acid catalysts can be employed for the initial esterification step, each with different efficiencies and operational benefits.

CatalystDescription of UseReference
Sulfuric Acid (H₂SO₄)A common, traditional strong acid catalyst for the esterification. specialchem.com specialchem.com
Sodium Bisulfate (NaHSO₄)Used as a solid acid catalyst, considered a greener alternative to liquid sulfuric acid as it is less corrosive and reduces environmental pollution. google.com google.com
Potassium Bisulfate (KHSO₄)A catalyst employed in the synthesis of butylparaben. scientificlabs.co.uk scientificlabs.co.uk
Montmorillonite K10 ClayA heterogeneous catalyst that can be easily separated from the reaction mixture and reused. mdpi.comresearchgate.net mdpi.comresearchgate.net
Zinc Chloride (ZnCl₂)Used as a catalyst in conjunction with microwave irradiation to accelerate the reaction. researchgate.net researchgate.net
Dodecatungstophosphoric AcidA heteropoly acid catalyst used in the esterification process. mdpi.comresearchgate.net mdpi.comresearchgate.net

Investigation of Reaction Kinetics and Thermodynamics in Synthesis

Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively available in public literature. However, the kinetics of the two underlying reactions—Fischer esterification and acid-base neutralization—are well understood.

The initial Fischer esterification to form butylparaben is a reversible and relatively slow reaction. uhamka.ac.idresearchgate.net The reaction rate is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. To drive the equilibrium towards the product side and achieve a high yield, excess n-butanol is often used, and the water produced during the reaction is continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus. google.com The reaction is known to have a high activation energy, necessitating the use of a catalyst and elevated temperatures to proceed at a practical rate. uhamka.ac.id

While specific data for p-hydroxybenzoic acid esterification with butanol is limited, studies on the esterification of the related benzoic acid provide insight into the reaction conditions. For example, the esterification of benzoic acid with butanol using a deep eutectic solvent as a catalyst showed that conversion rates increase significantly with temperature.

Catalyst SystemTemperature (°C)Benzoic Acid Conversion (%) with ButanolReference
Deep Eutectic Solvent55~68 dergipark.org.tr
Deep Eutectic Solvent65~78 dergipark.org.tr
Deep Eutectic Solvent7587.8 dergipark.org.tr

In contrast to the slow esterification step, the subsequent conversion of butylparaben to this compound via reaction with a potassium base is a rapid and essentially irreversible acid-base neutralization. These reactions are typically characterized by very low activation energies and proceed to completion almost instantaneously upon mixing the reactants.

Exploration of Alternative Synthetic Pathways

Research has explored several alternative routes for the synthesis of parabens, aiming to improve efficiency, reduce environmental impact, and simplify procedures.

Microwave-Assisted Synthesis : The use of microwave irradiation in the presence of a zinc chloride catalyst has been shown to be an effective method for synthesizing n-butylparaben. researchgate.net This approach significantly shortens the reaction time compared to conventional heating and avoids the use of corrosive concentrated sulfuric acid, simplifying the post-reaction workup. researchgate.net

Alternative Esterification Reagents : A patented method describes the esterification of hydroxybenzoic acids by reacting them with a halocarbon, such as benzyl (B1604629) chloride, in the presence of a non-quaternizable tertiary amine. google.com This pathway avoids the direct use of an alcohol and an acid catalyst. google.com

Enzymatic and Biosynthetic Routes : While industrial production remains chemical, biological pathways are being investigated. For instance, researchers have successfully engineered Escherichia coli to produce methylparaben from tyrosine using a combination of recombinant enzymes, including a plant-derived benzoic acid carboxyl methyltransferase. nih.gov This demonstrates the feasibility of microbial platforms for producing parabens, which could be adapted for butylparaben by using appropriate enzymes and substrates.

Houben-Hoesch Reaction : For producing isotopically labeled parabens for research, a two-step procedure starting from phenols has been developed. nih.gov It involves the acylation of a phenol using a Houben-Hoesch reaction, followed by a modified haloform reaction to form the paraben ester. nih.gov This method offers high regioselectivity for the desired para-substituted product. nih.gov

Purification and Isolation Techniques for Synthesized this compound

The purification process focuses primarily on the butylparaben intermediate, as the subsequent salt formation is a clean reaction. After the initial esterification, the crude butylparaben must be separated from the excess alcohol, the catalyst, water, and any unreacted p-hydroxybenzoic acid.

A common multi-step purification protocol is as follows:

StepPurposeDescriptionReference
1. Removal of Water and Excess AlcoholInitial product separation.The water generated is removed from the reaction vessel, often along with some of the excess n-butanol, using a water separator (Dean-Stark trap). google.com
2. WashingNeutralize residual acid catalyst and remove unreacted starting material.The crude product is washed sequentially with water, a dilute sodium carbonate solution (to remove acidic components like the catalyst and unreacted p-hydroxybenzoic acid), and a saturated saline solution (to aid phase separation). google.com
3. DistillationRecover solvent and further purify the product.After drying the organic layer, distillation is performed to recover the excess n-butanol. Butylparaben itself can also be purified by distillation. specialchem.comgoogle.com specialchem.comgoogle.com
4. Crystallization/PrecipitationFinal purification to obtain solid product.The concentrated product is cooled, and water may be added to induce precipitation or crystallization of the white, solid butylparaben. google.com Crystallization from various solvents is a key technique for achieving high purity. specialchem.com specialchem.comgoogle.com
5. Filtration and DryingIsolate the final solid product.The precipitated solid is collected via vacuum filtration and then dried to remove any remaining solvent. google.com

Other advanced purification and separation techniques relevant to parabens include solid-phase extraction (SPE) and adsorption on materials like activated carbon, though these are more commonly applied in analytical or water treatment contexts. mdpi.commdpi.com Once pure butylparaben is obtained, it can be used in the salt formation step to yield this compound, which typically does not require further extensive purification.

Advanced Analytical Methodologies for Potassium Butylparaben Detection and Quantification

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of parabens, including potassium butylparaben (B1668127). These techniques separate components of a mixture for subsequent identification and quantification. High-performance liquid chromatography (HPLC) is a predominant method, while gas chromatography (GC) and capillary electrophoresis (CE) also offer viable approaches. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely utilized technique for the analysis of parabens due to its versatility and precision in separating compounds of varying polarity and molecular weight. mdpi.compjoes.com It is frequently employed for the simultaneous determination of multiple parabens in various products. nih.govresearchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common HPLC mode for paraben analysis. nih.govresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For potassium butylparaben, which is the potassium salt of butylparaben, analysis is typically performed on the butylparaben molecule after dissolution, where the salt dissociates.

A stability-indicating RP-HPLC method has been developed and validated for the simultaneous analysis of methylparaben, ethylparaben (B1671687), propylparaben (B1679720), and butylparaben. nih.govresearchgate.net These methods are designed to be robust, fast, and user-friendly, making them suitable for quality control laboratories. nih.gov Validation according to International Conference on Harmonisation (ICH) guidelines ensures that the method is selective, linear, precise, accurate, and robust. researchgate.netjbiochemtech.com One such method demonstrated linearity for butylparaben within a specific concentration range and was proven to be stability-indicating through forced degradation studies. nih.govresearchgate.net

A simple RP-HPLC method for the analysis of this compound uses a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is replaced with a more volatile acid like formic acid. sielc.com

Table 1: Example of a Validated RP-HPLC Method for Paraben Analysis

ParameterCondition
Column C18 reverse-phase
Mobile Phase Gradient of methanol (B129727) and water-acetic acid (1%) nih.gov
Flow Rate 1.0 mL/min cuni.cz
Detection UV at 254 nm nih.gov
Injection Volume 10 µL nih.gov
Column Temperature 35°C nih.gov

This table provides an example of typical RP-HPLC conditions. Specific parameters may vary depending on the exact method and instrumentation.

Both isocratic and gradient elution methods are employed in the HPLC analysis of parabens. Isocratic elution uses a constant mobile phase composition throughout the run, which is simpler but may not be suitable for complex mixtures with a wide range of polarities. phenomenex.com Gradient elution involves changing the mobile phase composition during the analysis, which allows for the separation of compounds with diverse hydrophobicities in a shorter time. phenomenex.comchromatographyonline.com

For the analysis of a mixture of parabens with varying alkyl chain lengths, such as methyl-, ethyl-, propyl-, and butylparaben, a gradient elution is often preferred. asianpubs.orgnih.gov This is because the hydrophobicity of parabens increases with the length of the alkyl chain, leading to longer retention times for more nonpolar parabens like butylparaben under isocratic conditions. asianpubs.orgnih.gov A gradient system, typically by increasing the percentage of an organic solvent like acetonitrile or methanol in the mobile phase, can effectively elute all compounds with good peak shape and in a reasonable timeframe. asianpubs.orgnih.govrsc.org

For instance, a study developing a method for caffeine, methylparaben, and butylparaben found that a gradient system was necessary to separate these compounds with vastly different lipophilicities. nih.gov Another study noted that while isocratic elution could separate four parabens, the elution time for butylparaben was excessively long, prompting the switch to a gradient elution to shorten the analysis time. asianpubs.org

Table 2: Comparison of Isocratic and Gradient Elution for Paraben Analysis

Elution TypeAdvantagesDisadvantages
Isocratic Simpler instrumentation and method development. phenomenex.comLonger analysis times for complex mixtures, potential for poor peak shape for late-eluting compounds. phenomenex.comasianpubs.org
Gradient Shorter analysis times for complex mixtures, improved peak resolution and shape for a wide range of analytes. phenomenex.comchromatographyonline.comMore complex instrumentation, potential for baseline drift, requires column re-equilibration between runs. chromatographyonline.com

The choice of stationary phase is critical for achieving optimal separation in RP-HPLC. For paraben analysis, C18 (octadecylsilyl) columns are the most commonly used stationary phases. researchgate.netnih.govnih.gov These columns have a long alkyl chain bonded to the silica (B1680970) support, providing a high degree of hydrophobicity and strong retention for nonpolar compounds like butylparaben.

Other stationary phases such as C8 (octylsilyl) and phenyl columns are also used. C8 columns are less retentive than C18 and can be advantageous for reducing analysis time when analyzing more polar compounds. Phenyl columns offer a different selectivity due to the pi-pi interactions possible between the phenyl ring of the stationary phase and the aromatic ring of the parabens.

A study investigating the separation of this compound specifically mentioned the use of a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com Another method for the simultaneous determination of several parabens utilized a Waters Cortecs C18 column (2.7 μm, 4.6 × 150 mm). nih.govresearchgate.net The use of columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm) can lead to faster analyses and higher efficiency, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UHPLC). sielc.comasianpubs.org

The stability of the stationary phase is also a key consideration, especially when using mobile phases with extreme pH values. Zirconia-based stationary phases, such as ZirChrom®-PBD, offer enhanced stability at high pH compared to traditional silica-based columns. hplc.eu

Gas Chromatography (GC) Approaches

Gas chromatography (GC) is another powerful technique for the analysis of parabens. researchgate.netakjournals.com However, due to the polar nature of parabens, derivatization is often required before GC analysis. researchgate.netakjournals.com Derivatization converts the polar analytes into less polar and more volatile compounds, which improves their chromatographic behavior, leading to better peak shape and sensitivity. researchgate.netakjournals.com

Common derivatization techniques include silylation and acetylation. akjournals.com For example, one method involved in-situ acetylation with acetic anhydride (B1165640) prior to dispersive liquid-liquid microextraction (DLLME) and subsequent GC analysis. researchgate.netakjournals.com This method demonstrated good linearity and low detection limits for methyl-, ethyl-, propyl-, and butylparaben. researchgate.netakjournals.com

The GC separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase. rsc.org Detection is often carried out using a flame ionization detector (FID) or a mass spectrometer (MS). rsc.orgresearchgate.net GC-MS provides high selectivity and allows for the definitive identification of the analytes based on their mass spectra. rsc.org

Table 3: Example of GC Method Parameters for Paraben Analysis

ParameterCondition
Derivatization In-situ acetylation with acetic anhydride researchgate.netakjournals.com
Column Equity™-5 fused silica capillary column (30 m × 0.53 mm, 1.5 μm film thickness) researchgate.net
Carrier Gas Nitrogen researchgate.net
Oven Temperature Program 120°C (2 min), ramp to 176°C at 2°C/min, then to 280°C at 50°C/min (1 min hold) researchgate.net
Detector Flame Ionization Detector (FID) researchgate.net

This table presents an example of typical GC conditions. Specific parameters can vary based on the derivatization method, instrumentation, and analytical goals.

Capillary Electrophoresis (CE) and Electrokinetic Methods

Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent-consumption alternative to HPLC for the analysis of parabens. researchgate.netmdpi.comnii.ac.jp Separation in CE is based on the differential migration of charged species in an electric field. nih.gov For the analysis of neutral compounds like parabens, a modification of CE called micellar electrokinetic chromatography (MEKC) is often used. mdpi.com In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes. mdpi.comnih.gov

Capillary Zone Electrophoresis (CZE) can also be used, particularly at high pH where the phenolic hydroxyl group of the parabens is deprotonated, rendering them negatively charged. nih.govresearchgate.net Several CZE methods have been developed for the simultaneous determination of multiple parabens. researchgate.netresearchgate.netresearchgate.net

One CZE method for the analysis of methyl-, ethyl-, propyl-, and butylparaben utilized a borate (B1201080) buffer at pH 9.0 with the addition of methanol. researchgate.net Another method employed a tetraborate (B1243019) buffer at pH 10.0 for the separation of the same four parabens. researchgate.net The detection limits for these methods are generally in the low µg/mL range. nih.govresearchgate.net

While CE is a powerful technique, it can be less sensitive than HPLC, and the separation of isomeric forms, such as butylparaben and isobutylparaben, can be challenging. mdpi.comnih.gov

Table 4: Comparison of Analytical Techniques for Paraben Analysis

TechniqueAdvantagesDisadvantages
HPLC High versatility, robust, well-established, good sensitivity. mdpi.comnih.govresearchgate.netHigher solvent consumption compared to CE. nii.ac.jp
GC High resolution, very sensitive, especially with MS detection. researchgate.netrsc.orgOften requires derivatization for polar analytes like parabens. researchgate.netakjournals.com
CE High efficiency, fast analysis, low solvent and sample consumption. mdpi.comnii.ac.jpnih.govCan be less sensitive than HPLC, separation of isomers can be difficult. mdpi.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a suite of powerful tools for both the quantification and structural elucidation of chemical compounds like this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative analysis of parabens. wepub.orgresearchgate.net The method is based on the principle that molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. wepub.org The aromatic ring and carbonyl group of the butylparaben molecule constitute a chromophore that absorbs UV radiation at a specific wavelength.

For quantitative measurements, the analysis relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. researchgate.net The concentration of butylparaben in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ajgreenchem.com Studies on similar parabens, like methylparaben, have identified a maximum absorbance (λmax) at approximately 282 nm, which is characteristic of the p-hydroxybenzoate structure. ajgreenchem.com This technique is valued for its simplicity, speed, and cost-effectiveness. wepub.org

ParameterValueSource(s)
Technique UV-Visible Spectroscopy wepub.org
Principle Beer-Lambert Law wepub.org
Analyte Butylparaben nih.gov
Reported λmax (for p-hydroxybenzoate structure) ~282 nm ajgreenchem.com
Application Quantification researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. jchemrev.com In the analysis of butylparaben, electron impact (EI) ionization or electrospray ionization (ESI) are commonly employed. rjstonline.comnih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and specificity of the analysis. jchemrev.com In a typical MS/MS experiment, a precursor ion (often the molecular ion or a protonated/deprotonated molecule) of butylparaben is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The second mass analyzer then scans these product ions, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. jchemrev.com This process is invaluable for confirming the identity of butylparaben, even in complex samples. For butylparaben (molecular weight 194.23 g/mol ), analysis in negative ionization mode often selects the deprotonated molecule [M-H]⁻ at m/z 193 as the precursor ion. nih.govnih.gov

Precursor Ion (m/z)Product Ions (m/z)Ionization ModeSource(s)
193.292.0, 137.1ESI (-) nih.gov
193Not specifiedNot specified nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the unambiguous structural elucidation of organic molecules like butylparaben.

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). fiveable.me Each functional group in a molecule absorbs IR radiation at a characteristic frequency (wavenumber). The resulting IR spectrum provides a unique "fingerprint" of the molecule. fiveable.me For butylparaben, key absorptions confirm the presence of the hydroxyl (O-H), ester carbonyl (C=O), and aromatic ring functionalities. nist.gov Cryogenic gas-phase IR spectroscopy, combined with computational chemistry, can also be used to unravel the precise structures of fragment ions formed in mass spectrometry. mpg.de

Functional GroupCharacteristic Absorption (Wavenumber, cm⁻¹)Type of VibrationSource(s)
O-H (hydroxyl) ~3200-3600 (broad)Stretching nist.gov, fiveable.me
Aromatic C-H ~3000-3100Stretching nist.gov
Aliphatic C-H ~2850-3000Stretching nist.gov
C=O (ester) ~1670-1780 (strong)Stretching nist.gov, fiveable.me
Aromatic C=C ~1500-1600Stretching nist.gov
C-O (ester) ~1100-1300Stretching nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is based on the magnetic properties of atomic nuclei. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com In ¹H NMR, the spectrum reveals the number of different types of protons, their chemical environment, and how they are connected to neighboring protons. For butylparaben, distinct signals are observed for the aromatic protons, the protons of the butyl alkyl chain, and the phenolic hydroxyl proton. nanalysis.com Quantitative NMR (qNMR) can also be used as a powerful alternative to chromatography for determining the purity and concentration of parabens. mdpi.comnanalysis.com

Proton TypeApproximate Chemical Shift (δ, ppm)MultiplicitySource(s)
Aromatic (ortho to -OH) ~6.8Doublet nanalysis.com
Aromatic (ortho to -COO) ~7.8Doublet nanalysis.com
-OCH₂- ~4.2Triplet nanalysis.com
-OCH₂CH₂- ~1.7Multiplet nanalysis.com
-CH₂CH₃ ~1.4Multiplet nanalysis.com
-CH₃ ~0.9Triplet nanalysis.com

Hybrid and Hyphenated Analytical Systems

To analyze complex samples, analytical techniques are often combined, or "hyphenated," to leverage the strengths of each method. This approach enhances separation efficiency, sensitivity, and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the determination of trace levels of parabens, including butylparaben, in complex matrices such as environmental water, pharmaceutical formulations, and biological fluids. nih.govnih.govkau.edu.sa The system integrates the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov

The process begins with the chromatographic separation of butylparaben from other compounds in the sample matrix. chromatographyonline.com The eluent from the LC column is then introduced into the mass spectrometer's ion source (typically ESI), where the analyte molecules are ionized. nih.gov The MS/MS system then provides definitive identification and quantification, even at very low concentrations, by monitoring specific precursor-to-product ion transitions. researchgate.netmdpi.com This method is noted for its high sensitivity, with method quantification limits (MQLs) reaching levels below 1 nanogram per liter (ng L⁻¹) in aqueous samples. nih.gov

Solid-phase microextraction (SPME) coupled with ion mobility spectrometry (IMS) is an advanced analytical approach for the rapid detection and quantification of parabens in various products. nih.govresearchgate.net SPME is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. researchgate.net A fused-silica fiber coated with a suitable stationary phase is exposed to the sample (or its headspace), where analytes partition onto the fiber.

The fiber is then transferred to the heated injection port of the IMS, where the trapped analytes are thermally desorbed and vaporized into the instrument's drift tube. acs.org In the IMS, ionized molecules are separated based on their size and shape as they travel through a drift gas under the influence of an electric field. nih.gov This technique allows for the separation of different parabens, which differ only by a single methyl group, in milliseconds. nih.gov The coupling of SPME with IMS provides a fast, sensitive, and effective method for routine analysis, with limits of detection reported to be as low as 5 ng/mL for butylparaben. nih.govresearchgate.net Dynamic planar SPME-IMS systems have also been developed for the rapid sampling of large air volumes to detect trace chemical signatures. nih.gov

Method Validation Protocols and Performance Parameters (e.g., selectivity, linearity, precision)

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable and accurate results for the quantification of compounds like this compound. Validation is typically performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govasianpubs.org The core performance parameters—selectivity, linearity, and precision—are fundamental to establishing a method's credibility and robustness. For analytical techniques like High-Performance Liquid Chromatography (HPLC), the focus is on the butylparaben molecule, which is the active component detected after the potassium salt dissolves in the analytical solvent. oup.comresearchgate.net

Selectivity

Selectivity, or specificity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. asianpubs.orgscispace.com For this compound, these interfering components can include other parabens, degradation products, or matrix components from cosmetic or pharmaceutical formulations. nih.govnih.gov

Method validation studies demonstrate selectivity by analyzing blank or placebo samples and comparing the chromatograms to those of samples spiked with butylparaben. asianpubs.org The absence of interfering peaks at the retention time of butylparaben confirms the method's specificity. oup.comjbiochemtech.com Forced degradation studies are also a key aspect of selectivity testing. In these studies, butylparaben samples are exposed to stress conditions such as acid, base, oxidation, and heat to produce potential degradation products. nih.govresearchgate.net A stability-indicating method is one that can successfully separate the intact butylparaben peak from any degradant peaks, ensuring that only the active compound is quantified. nih.govresearchgate.net For instance, HPLC methods have been developed that achieve optimal separation between butylparaben, its primary degradation product p-hydroxybenzoic acid, and other parabens like methylparaben, ethylparaben, and propylparaben. nih.govresearchgate.net

Linearity

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govipb.ac.id This is a crucial parameter for the accurate quantification of this compound. Linearity is typically evaluated by analyzing a series of standard solutions of butylparaben at different concentrations. oup.com

A linear relationship is established by plotting the analytical response (e.g., peak area in a chromatogram) against the concentration of the analyte. The data is then analyzed using linear regression, and the quality of the linearity is expressed by the correlation coefficient (R²) or coefficient of determination. ipb.ac.idasianpubs.org For most analytical methods for parabens, a correlation coefficient greater than 0.999 is considered evidence of a strong linear relationship. nih.govasianpubs.org Research has consistently shown excellent linearity for butylparaben analysis across various concentration ranges suitable for quality control in different products. ipb.ac.idasianpubs.org

Table 1: Examples of Linearity Parameters for Butylparaben Analysis from Research Studies

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. asianpubs.orgscispace.com It is a measure of the random error of a method and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.comresearchgate.net Validation protocols evaluate precision at two levels:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. asianpubs.org It is determined by performing multiple analyses of a sample at a given concentration on the same day. jbiochemtech.com

Intermediate Precision (Inter-day Precision): This evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment. asianpubs.org This provides an indication of the method's reproducibility under normal laboratory variations. oup.commdpi.com

For analytical methods used for butylparaben, the acceptance criteria for precision usually require an RSD of less than 2%. jbiochemtech.com Studies consistently report low RSD values, confirming the high precision of HPLC-based methods for this compound. jbiochemtech.comresearchgate.net

Table 2: Examples of Precision Data for Butylparaben Analysis from Research Studies

Note: The higher RSD values reported in this study were for a method designed to detect very low levels of multiple parabens in complex biological matrices (skin layers), which can lead to higher variability.

Environmental Fate and Transport of Potassium Butylparaben and Its Derivatives

Occurrence and Distribution in Aquatic Systems (e.g., wastewater, surface water)

Butylparaben (B1668127), the primary active component of potassium butylparaben, is frequently detected in aquatic environments, a direct consequence of its widespread use in pharmaceuticals, cosmetics, and personal care products. These products are routinely washed into wastewater systems during daily use.

Wastewater treatment plants (WWTPs) are significant conduits for the entry of parabens into the environment. While WWTPs can achieve high removal efficiencies for some parabens, residues are consistently found in the final effluent. scispace.com For instance, a study of WWTPs in South Africa during the COVID-19 pandemic reported butylparaben concentrations in influent wastewater ranging from less than 0.27 to 17.3 µg/L. rsc.org In the effluent from the same plants, concentrations were lower, but still present. rsc.org Similarly, research in New York State, USA, has documented the presence of parabens and their metabolites in WWTP influents and effluents, with the sum of paraben concentrations in the final effluent being in the nanogram per liter (ng/L) range. mdpi.com

The continuous discharge of treated wastewater leads to the presence of butylparaben in surface waters. Studies have reported its detection in rivers and urban streams. For example, in urban rivers in Sydney, Australia, butylparaben was detected with a mean concentration of 4.31 µg/L. rsc.org In a Brazilian river basin, butylparaben was detected in the range of 0.38 to 11 µg/L. researchgate.net These findings underscore the ubiquitous nature of butylparaben in aquatic systems receiving anthropogenic inputs.

Table 1: Concentration of Butylparaben in Aquatic Systems

Environmental Matrix Location Concentration Range Reference
Wastewater Influent KwaZulu Natal, South Africa <0.27 - 17.3 µg/L rsc.org
Wastewater Effluent New York, USA ng/L range (Σparabens) mdpi.com
Urban River Sydney, Australia Mean: 4.31 µg/L rsc.org
River Basin Mogi Guaçu, Brazil 0.38 - 11 µg/L researchgate.net

Occurrence and Distribution in Terrestrial Matrices (e.g., soil, sediment)

The presence of butylparaben extends to terrestrial environments, primarily through the application of sewage sludge (biosolids) to agricultural land and the deposition of contaminated water bodies.

Sediments in rivers and coastal areas act as sinks for many organic pollutants, including parabens. The sorption of butylparaben to sediment particles contributes to its accumulation in these matrices. One study noted that the organic-carbon-based sorption coefficient (log Koc) for butylparaben has a moderate linear correlation with its octanol-water partition coefficient (log Kow), indicating that hydrophobic interactions are a key driver of its partitioning to sediments. scispace.com

In soil, the persistence of butylparaben is influenced by microbial activity. Studies have shown that butylparaben can degrade rapidly in soil under biotic conditions, with over 90% disappearing within a few days. paris-saclay.frresearchgate.net However, in frozen soil, degradation is significantly slower, highlighting the crucial role of microorganisms in its breakdown. paris-saclay.frresearchgate.net The application of sludge from wastewater treatment plants is a primary pathway for the introduction of parabens into agricultural soils. researchgate.net

Table 2: Degradation of Butylparaben in Soil

Condition Time Degradation Reference
Biotic ~3 days >90% paris-saclay.frresearchgate.net
Frozen 28 days 16-54% paris-saclay.fr

Sorption and Desorption Processes in Environmental Media

The movement and partitioning of butylparaben in the environment are significantly influenced by sorption and desorption processes. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the extent of this sorption. An estimated Koc value for butylparaben is 520, which suggests it has low mobility in soil. nih.govechemi.com This indicates a tendency for butylparaben to adsorb to soil and sediment particles rather than remaining dissolved in the water phase.

The lipophilicity of parabens, which increases with the length of the alkyl chain, plays a crucial role in their sorption behavior. industrialchemicals.gov.au As butylparaben has a longer alkyl chain than methylparaben or ethylparaben (B1671687), it is expected to have a higher affinity for organic matter in soil and sediment. However, the pKa of butylparaben is approximately 8.47, meaning that in alkaline environments, it will exist partially in its anionic form. nih.gov Anions generally exhibit weaker sorption to soils compared to their neutral counterparts. echemi.com

Volatilization and Atmospheric Transport Considerations

Volatilization from water and soil surfaces is not considered a major transport pathway for butylparaben. The Henry's Law constant, a measure of a chemical's tendency to partition between air and water, is estimated to be very low for butylparaben (6.0 x 10⁻⁹ atm-cu m/mole). nih.gov This low value indicates that butylparaben is essentially nonvolatile from water and moist soil surfaces. nih.gov Similarly, its estimated vapor pressure is low, suggesting that volatilization from dry soil surfaces is also not a significant process. nih.gov Therefore, long-range atmospheric transport of this compound is unlikely.

Chemical Speciation and Dissociation Behavior in Natural Waters

In aqueous environments, this compound readily dissociates into a potassium cation (K⁺) and a butylparaben anion. industrialchemicals.gov.au The environmental behavior is then primarily governed by the butylparaben anion. The dissociation constant (pKa) of butylparaben is approximately 8.47. nih.gov This means that in natural waters with a typical pH range of 6 to 9, butylparaben will exist as a mixture of its neutral (undissociated) and anionic (dissociated) forms. The relative proportion of these two species will depend on the specific pH of the water body. In more acidic waters (pH < 8.47), the neutral form will predominate, while in more alkaline waters (pH > 8.47), the anionic form will be more prevalent. This speciation is critical as it influences the compound's solubility, sorption, and bioavailability.

Modeling Environmental Transport Pathways and Compartmentalization

Predicting the environmental transport and compartmentalization of this compound can be achieved through the use of multimedia environmental fate models. These models integrate the physicochemical properties of the chemical with the characteristics of the environment to simulate its distribution.

For ionizable organic compounds like butylparaben, models such as the Multimedia Activity Model for Ionics (MAMI) and SimpleBox are more appropriate than models designed for neutral compounds. escholarship.org These models can account for chemical speciation (the presence of both neutral and ionic forms) and its impact on partitioning between different environmental compartments like water, soil, sediment, and air. escholarship.org

Key input parameters for modeling the fate of butylparaben include its octanol-water partition coefficient (log Kow), soil organic carbon-water partitioning coefficient (Koc), Henry's Law constant, and pKa. rsc.org By incorporating these parameters, models can predict that if released to soil, butylparaben is expected to primarily remain in the soil compartment. industrialchemicals.gov.au If released to water, it is predicted to partition between the water and sediment compartments, with the extent of partitioning influenced by its lipophilicity. industrialchemicals.gov.au The development of dynamic models like ChemFate allows for the comparison of the environmental behavior of different classes of chemicals, including ionizable organics, under realistic environmental conditions. escholarship.org

Degradation and Transformation Mechanisms of Potassium Butylparaben in Environmental Systems

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a key degradation pathway for potassium butylparaben (B1668127), involving the cleavage of its ester bond. This process is highly dependent on the pH of the surrounding medium.

Acidic and Basic Hydrolysis Mechanisms

Potassium butylparaben, the salt of butylparaben, is generally stable in acidic to neutral aqueous solutions. atamanchemicals.com However, under alkaline conditions (pH greater than 7), it undergoes hydrolysis. atamanchemicals.comeuropa.eumckinleyresources.com This base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This leads to the formation of p-hydroxybenzoic acid and n-butanol. mckinleyresources.comresearchgate.net The resistance of parabens to hydrolysis increases with the length of the alkyl chain. researchgate.netcir-safety.org In strongly alkaline solutions, the resulting p-hydroxybenzoic acid can further ionize. cir-safety.org

Influence of pH on Hydrolysis Rates

The rate of hydrolysis of butylparaben is significantly influenced by pH. While stable at a pH range of 3-6, considerable hydrolysis occurs at a pH above 7. atamanchemicals.comeuropa.eu Solutions at pH 8 or higher are subject to rapid hydrolysis. atamanchemicals.com The rate of hydrolysis has been found to be inversely related to the partition coefficient of the paraben. nih.gov For parabens in general, acid hydrolysis is noted to occur at pH values below 4, while basic hydrolysis is prominent at pH values above 10. researchgate.net A base-catalyzed second-order hydrolysis rate constant for butylparaben has been estimated at 5.1 x 10⁻³ L/mole-sec, which corresponds to half-lives of 43 and 4.3 years at pH 7 and 8, respectively, suggesting that hydrolysis is not a rapid environmental fate process under neutral conditions. nih.gov The pKa of butylparaben is approximately 8.47. europa.eu

Table 1: Hydrolysis Data for Butylparaben

Parameter Value Conditions Reference
Stability Stable pH 3-6 atamanchemicals.com
Hydrolysis Considerable pH > 7 europa.eu
Hydrolysis Rapid pH ≥ 8 atamanchemicals.com
Base-Catalyzed Hydrolysis Rate Constant 5.1 x 10⁻³ L/mole-sec - nih.gov
Half-life 43 years pH 7 nih.gov
Half-life 4.3 years pH 8 nih.gov
pKa 8.47 - europa.eu

Photolytic Degradation Processes

Photolysis, or degradation by light, is another significant pathway for the transformation of this compound in the environment. This includes both direct absorption of light and indirect, photosensitized reactions.

Direct Photolysis under UV and Solar Irradiation

Butylparaben can undergo direct photolysis as it absorbs light at wavelengths greater than 290 nm. nih.gov However, studies have shown that direct photolysis by sunlight is a slow process. One study revealed that after 50 hours of exposure to sunlight, as much as 90% of the initial concentration of n-butylparaben remained. uni.opole.pl Photolysis using UVC irradiation at 254 nm has also been found to be inefficient. uni.opole.plresearchgate.net In alkaline solutions, the anionic form of butylparaben absorbs at a wavelength of 297 nm, making it susceptible to direct photolysis under xenon arc lamp irradiation. uni.opole.plresearchgate.net The presence of dissolved organic matter in water generally does not significantly influence the rate of UVC photolysis. nih.gov

Photosensitized Oxidation Mechanisms

Photosensitized oxidation involves the degradation of butylparaben by reactive oxygen species generated by other substances (photosensitizers) that have absorbed light. Studies have examined the use of sensitizers like rose bengal and aluminum phthalocyanine (B1677752) chloride tetrasulfonic acid to enhance the degradation of butylparaben under simulated solar radiation. rsc.orgrsc.org The rate of this process is influenced by factors such as the pH of the solution, oxygen content, and the concentrations of the sensitizer (B1316253) and butylparaben. rsc.orgrsc.org In alkaline solutions, the decomposition of butylparaben is significantly faster. rsc.org Research indicates that singlet oxygen plays a dominant role in the photosensitized oxidation of butylparaben. uni.opole.pl The presence of natural water constituents can accelerate the process, with one study showing a 15% higher decrease in butylparaben concentration in natural water compared to pure water. uni.opole.plresearchgate.net Humic acids, a component of dissolved organic matter, can act as photosensitizers, generating singlet oxygen and thus accelerating the degradation of butylparaben. nih.gov

Quantum Yield Determinations for Photodegradation

The quantum yield represents the efficiency of a photochemical process. For the direct photolysis of butylparaben in a neutral aqueous solution under 254 nm irradiation, the quantum yield has been determined to be 0.0033 ± 0.0004. researchgate.net Another study reported a quantum yield of 0.003 for UVC (254 nm) photolysis. uni.opole.pl In comparison, the quantum yield for benzylparaben was found to be higher than that of n-butylparaben and i-butylparaben, indicating its greater susceptibility to photodegradation. scispace.com

Table 2: Photodegradation Data for Butylparaben

Degradation Process Conditions Finding Quantum Yield (Φ) Reference
Direct Photolysis Sunlight (50 hours) 90% of initial concentration remained - uni.opole.pl
Direct Photolysis UVC (254 nm) Inefficient 0.0033 ± 0.0004 researchgate.net
Direct Photolysis UVC (254 nm) Inefficient 0.003 uni.opole.pl
Photosensitized Oxidation Rose Bengal/Aluminum Phthalocyanine Chloride Tetrasulfonic Acid Faster degradation in alkaline solutions - rsc.org
Photosensitized Oxidation Natural Water 15% higher degradation than in pure water - uni.opole.plresearchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of this compound in aqueous solutions. These processes utilize highly reactive radicals, primarily hydroxyl radicals (•OH), to break down the complex structure of the paraben.

Ozonation Kinetics and Reaction Pathways

Ozonation is a highly effective AOP for the degradation of butylparaben. The reaction kinetics are significantly influenced by the pH of the solution. The rate constants for the reaction of ozone with dissociated parabens (at higher pH) are approximately 104 times higher than with undissociated parabens and 107 times higher than with protonated parabens (at lower pH). nih.gov For instance, the rate constants for the reaction of ozone with dissociated, undissociated, and protonated butylparaben are 4.2 x 109 M-1s-1, 4.4 x 105 M-1s-1, and 1.38 x 102 M-1s-1, respectively. nih.gov The degradation process follows pseudo-first-order kinetics and occurs in two stages, with the rate constants of the second stage being higher than the first. researchgate.netepa.gov

The primary reaction pathway involves hydroxylation, where hydroxyl radicals attack both the aromatic ring and the ester chain of the butylparaben molecule. nih.govtechnologynetworks.comleesu.fr This leads to the formation of various hydroxylated intermediates. nih.govtechnologynetworks.com Key degradation by-products identified include monohydroxylated parabens, hydroquinone, and 4-hydroxybenzoic acid. technologynetworks.com The reaction can proceed through two main mechanisms: direct reaction with molecular ozone on the aromatic ring, or attack by hydroxyl radicals generated from ozone decomposition. technologynetworks.commdpi.com The latter is the only pathway for reaction with the ester chain. technologynetworks.com

Catalytic ozonation, using materials like ternary CuFe2O4/CuO/Fe2O3 nanocomposites, can enhance the degradation efficiency by promoting the generation of reactive oxygen species such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (•O₂⁻). mdpi.comresearchgate.netunl.edu

Table 1: Ozonation Rate Constants for Butylparaben

SpeciesRate Constant (M⁻¹s⁻¹)pH Condition
Dissociated Butylparaben4.2 x 10⁹High
Undissociated Butylparaben4.4 x 10⁵Neutral
Protonated Butylparaben1.38 x 10²Low

Data sourced from a study on the ozonation of parabens. nih.gov

UV/Hydrogen Peroxide (H₂O₂) and UV/Persulfate Systems

The UV/H₂O₂ process is another effective AOP for butylparaben degradation. This system generates highly reactive hydroxyl radicals (•OH) through the photolysis of hydrogen peroxide under UV irradiation. researchgate.nettandfonline.com The degradation of butylparaben in this system is rapid and efficient, with high reaction rate constants. tandfonline.comtandfonline.com The second-order rate constant for the reaction between butylparaben and •OH radicals has been estimated to be in the range of (3.84 ± 0.12) × 10⁹ M⁻¹s⁻¹ to (8.56 ± 0.90) × 10⁹ M⁻¹s⁻¹, depending on the pH and temperature of the solution. tandfonline.comtandfonline.com

The degradation rate is only slightly dependent on the pH of the solution. researchgate.net The presence of dissolved organic matter in the water can slightly increase the degradation rate in the UV/H₂O₂ system. nih.gov The degradation proceeds through two main pathways: direct photolysis by UV irradiation and oxidation by hydroxyl radicals. tandfonline.com However, the degradation in a UV/H₂O₂ system is significantly more efficient than direct photolysis alone. tandfonline.com

UV/persulfate systems are also utilized for the degradation of parabens. These systems generate sulfate (B86663) radicals (SO₄⁻•), which are strong oxidizing agents. researchgate.net

Table 2: Rate Constants for Butylparaben Degradation by •OH in UV/H₂O₂ System

pH ConditionRate Constant (M⁻¹s⁻¹)
Acidic(4.88 ± 0.18) x 10⁹
Alkaline(3.84 ± 0.12) x 10⁹

Data sourced from a kinetic study of n-butylparaben degradation. tandfonline.com

Photocatalytic Degradation with Advanced Materials

Photocatalysis using advanced materials like titanium dioxide (TiO₂) is a promising technology for the degradation of butylparaben. iwaponline.cominrs.ca When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which in turn produce highly reactive hydroxyl radicals that can oxidize the paraben. The process is effective, with studies showing that a TiO₂-supported catalyst can oxidize 84.9–96.6% of butylparaben and achieve around 38.7% mineralization under optimal conditions. iwaponline.cominrs.ca

The photocatalytic degradation of butylparaben follows the Langmuir-Hinshelwood kinetic model. iwaponline.cominrs.ca The efficiency of the process is influenced by several factors, including the pH of the solution, the initial concentration of the paraben, and the recirculation flow rate in a photocatalytic reactor. iwaponline.cominrs.ca Doped TiO₂ catalysts have also been shown to be effective in the UVA photocatalysis of a mixture of parabens, including butylparaben. mdpi.com

Electrochemical Oxidation Strategies

Electrochemical oxidation is a robust method for the degradation of butylparaben in water. unizar.esnih.gov This technique typically involves the use of an anode material with a high oxygen evolution overpotential, such as boron-doped diamond (BDD). unizar.esnih.govarxiv.org When a current is applied, highly reactive hydroxyl radicals are generated at the anode surface, leading to the oxidation and mineralization of the organic pollutant.

Studies have shown that using a BDD anode can achieve 100% degradation of butylparaben in a relatively short time. mdpi.comarxiv.org In contrast, other anode materials like stainless steel and platinum show significantly lower degradation efficiencies. mdpi.comarxiv.org The complexity of the water matrix can surprisingly enhance the degradation of butylparaben during electrochemical oxidation. nih.gov The presence of chloride ions in the water can also favor the reaction due to the formation of chlorine-based oxidative species. nih.gov The degradation efficiency is not significantly affected by pH in the range of 3-8. nih.gov

Other electrode materials like glassy carbon have also been investigated, with the presence of certain electrolytes and surfactants enhancing the electrochemical response and preventing electrode passivation. scribd.com

Table 3: Anode Material and Butylparaben Degradation Efficiency

Anode MaterialDegradation EfficiencyTime
Boron-Doped Diamond (BDD)100%15 min
Stainless Steel40%15 min
Platinum18%15 min

Data sourced from a comparative study on electrochemical oxidation. mdpi.comarxiv.org

Biocatalytic and Microbial Degradation

Microorganisms play a significant role in the breakdown of this compound in the environment. Certain bacteria have been identified that can utilize parabens as a source of carbon and energy.

Identification of Microbial Degraders

Several bacterial species have been identified as capable of degrading parabens, including butylparaben. These include strains of Pseudomonas, Burkholderia, and Enterobacter. For example, Pseudomonas beteli and Burkholderia latens have been shown to degrade methylparaben and propylparaben (B1679720), with B. latens also capable of degrading other parabens. nih.govresearchgate.net Enterobacter cloacae is another bacterium known to degrade parabens by metabolizing them into 4-hydroxybenzoic acid (PHBA). medscape.comwikipedia.orgasm.org

More specifically for butylparaben, bacterial strains isolated from agricultural soil, particularly those related to the genus Bacillus, have demonstrated the ability to biodegrade it by more than 95% in some cases. nih.gov These bacteria exhibit esterase and esterase-lipase activities, which are crucial for breaking the ester bond of the paraben. nih.gov Studies have shown that in soil, parabens like butylparaben can degrade rapidly, with over 90% disappearing within three days, suggesting a significant microbial role in their degradation. nih.gov

Enzyme-Mediated Hydrolysis and Biotransformation

The biotransformation of parabens, including butylparaben, is primarily initiated by the hydrolysis of the ester bond, a reaction catalyzed by various enzymes. researchgate.netindustrialchemicals.gov.au In humans, this process is significantly faster in liver microsomes than in skin microsomes. cir-safety.org Studies have shown that the rate of hydrolysis by human carboxylesterases is dependent on the length of the alkyl chain, with longer chains like butylparaben being hydrolyzed more slowly than shorter-chain parabens such as methylparaben. cir-safety.org Conversely, in rat tissue fractions, the hydrolysis rate increases with the length of the ester chain. cir-safety.org

The primary metabolite of this hydrolysis is 4-hydroxybenzoic acid (p-hydroxybenzoic acid or 4-HBA). industrialchemicals.gov.auresearchgate.net This metabolite is considered readily biodegradable under aerobic conditions. mdpi.com Further biotransformation pathways can occur, including hydroxylation of the paraben to form OH-parabens, which are then hydrolyzed to produce metabolites like 3,4-dihydroxybenzoic acid. researchgate.net In addition to hydrolysis, parabens can undergo glucuronidation, a process where they are conjugated with glucuronic acid. This reaction has been observed in human liver microsomes, with several UDP-glucuronosyltransferase (UGT) isoforms, such as UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17, being identified as major contributors. researchgate.net

Microorganisms in the environment also play a crucial role in the biotransformation of parabens. Bacteria such as Pseudomonas beteli and Burkholderia latens have been identified as capable of degrading methylparaben and propylparaben. mdpi.com The degradation process often involves using the paraben as a carbon source, breaking it down into compounds like phenol (B47542) and 4-HBA. mdpi.com

Table 1: Key Enzymes and Metabolites in Paraben Biotransformation This table is generated based on the textual information above.

Category Name Role/Description
Enzyme Type Carboxylesterases Catalyze the hydrolysis of the ester bond in parabens. researchgate.netcir-safety.org
Enzyme Sub-type UDP-glucuronosyltransferases (UGTs) Involved in the glucuronidation of parabens and their metabolites. researchgate.net
Primary Metabolite 4-hydroxybenzoic acid (4-HBA) Formed from the hydrolysis of the paraben ester bond. industrialchemicals.gov.auresearchgate.net
Secondary Metabolite 3,4-dihydroxybenzoic acid Formed through hydroxylation followed by hydrolysis. researchgate.net
Conjugated Metabolite p-hydroxybenzoyl glucuronide Formed by the conjugation of 4-HBA with glucuronic acid. industrialchemicals.gov.au

| Conjugated Metabolite | p-carboxyphenyl sulfate | Another conjugated metabolite found after paraben administration. industrialchemicals.gov.au |

Kinetic Studies of Biodegradation in Environmental Samples

Kinetic studies on the biodegradation of parabens in various environmental matrices, such as river water and sewage sludge, have been conducted to understand their persistence and fate. mdpi.comnih.gov The biodegradability of selected parabens in river water has been shown to have half-lives ranging from 9.5 to 20 hours, indicating a relatively rapid degradation under these conditions. mdpi.com Aerobic biodegradation kinetics have been studied for numerous aromatic compounds using sludge from municipal sewage treatment plants to determine kinetic constants. nih.gov

The rate of degradation is influenced by the specific environmental conditions and the microbial communities present. For instance, studies have shown that parabens are biodegradable under aerobic conditions, while their degradation is more limited under anaerobic conditions. mdpi.com The structure of the paraben itself is a key factor, with the length of the alkyl chain influencing the rate of biotransformation. cir-safety.org

Comprehensive Degradation Kinetics and Mechanistic Elucidation (e.g., pseudo-first-order, two-stage kinetics)

The degradation of parabens in various environmental and laboratory systems frequently follows pseudo-first-order kinetics. researchgate.netnih.govarxiv.orgnih.govamericanpharmaceuticalreview.com This kinetic model has been successfully applied to describe the degradation of parabens during advanced oxidation processes (AOPs), such as UV/H₂O₂, UV/persulfate, and photocatalysis, as well as during ozonation and sonolysis. researchgate.netnih.govarxiv.orgnih.govresearchgate.netscispace.com

For example, the photosonochemical degradation of butylparaben was found to fit a pseudo-first-order kinetic model with a rate constant (k) of 0.0367 min⁻¹. nih.gov Similarly, the degradation of ethylparaben (B1671687) via UV-C based AOPs was described by pseudo-first-order kinetics, with rate constants varying depending on the specific process used (e.g., 0.0373 min⁻¹ for UV/PS). researchgate.net The degradation of propylparaben via photocatalysis also followed a pseudo-first-order model. scispace.com

The mechanism of degradation in these processes often involves the action of highly reactive oxygen species (ROS), particularly hydroxyl radicals (HO•). nih.govscispace.com Pulse radiolysis studies have shown that both hydroxyl radicals and hydrated electrons can react rapidly with propylparaben. scispace.com The reaction with hydroxyl radicals is postulated to occur primarily through HO•-addition to the aromatic ring or via H-abstraction. scispace.com The efficiency and rate of these reactions can be significantly affected by factors such as pH. nih.govscispace.com

Table 2: Pseudo-First-Order Degradation Rate Constants for Parabens in Various Systems This table is generated based on data from cited research articles.

Paraben Degradation System Rate Constant (k) Reference
Butylparaben Photosonolysis (US/UV) 0.0367 min⁻¹ nih.gov
Ethylparaben UV/Persulfate (UV/PS) 0.0373 min⁻¹ researchgate.net
Ethylparaben UV/Hydrogen Peroxide (UV/H₂O₂) 0.0339 min⁻¹ researchgate.net
Ethylparaben UV/Peroxymonosulfate (B1194676) (UV/PMS) 0.0202 min⁻¹ researchgate.net
Methylparaben Catalytic Ozonation (Fe₃O₄-GAC) 0.4437 min⁻¹ researchgate.net

Influence of Environmental Matrix Components on Degradation Rates (e.g., humic acids, nitrate (B79036) ions)

Inorganic ions commonly found in water can also affect paraben degradation rates. Nitrate ions (NO₃⁻) have been observed to have a slight inhibitory effect on the photocatalytic degradation of some organic pollutants. iwaponline.com This is because nitrate ions can act as scavengers of hydroxyl radicals and positive holes (h⁺). iwaponline.com However, the photolysis of nitrate itself can generate hydroxyl radicals, potentially contributing to degradation, although the newly formed radicals may be less reactive. iwaponline.com Studies on the photodegradation of butylparaben specifically noted that nitrate ions, as constituents of natural surface water, can influence the reaction course. researchgate.net The decomposition products of peroxynitrous acid, including nitrates and nitrites, did not appear to affect the initial degradation rate of parabens in one study, suggesting the effect can be system-dependent. acs.org

Bicarbonate ions (HCO₃⁻) are also known to be strong scavengers of reactive oxygen species and can have a negative impact on the degradation of organic pollutants during AOPs. nih.govresearchgate.net

Identification and Characterization of Transformation Products of Potassium Butylparaben

Potassium butylparaben (B1668127), the potassium salt of butylparaben, readily dissociates in aqueous environments. The subsequent transformation of the butylparaben molecule is a subject of significant environmental and chemical research. Various processes, particularly in water treatment and natural degradation, lead to a range of transformation products. The identification and characterization of these products are crucial for understanding the environmental fate of this widely used preservative.

Mechanistic Investigations of Antimicrobial Activity of Potassium Butylparaben

Influence of the Potassium Salt Form on Antimicrobial Spectrum and Potency

The transformation of butylparaben (B1668127) into its potassium salt significantly enhances its water solubility, which in turn influences its antimicrobial performance. oup.com Generally, the increased solubility of potassium paraben salts allows for higher concentrations in aqueous phases, leading to greater microbiocidal activity against a wider range of test organisms compared to their less soluble parent parabens. oup.comscilit.com

FeaturePotassium ButylparabenButylparaben (Ester Form)
Water Solubility Higher oup.comLower rivm.nl
Antimicrobial Spectrum Potentially broader due to higher effective concentration in aqueous phase oup.comLimited by lower solubility oup.com
General Potency Trend Activity increases with alkyl chain length (Butyl > Propyl > Ethyl > Methyl) americanpharmaceuticalreview.comActivity increases with alkyl chain length (Butyl > Propyl > Ethyl > Methyl) americanpharmaceuticalreview.com
Observed Microbiocidal Action Not consistently microbiocidal against all test organisms in some studies oup.comNot consistently microbiocidal against all test organisms in some studies oup.com

Comparative Studies of Antimicrobial Mechanisms Across Paraben Salts

The fundamental antimicrobial mechanism is largely consistent across different parabens and their salt forms, with the primary mode of action being the disruption of microbial cell membrane integrity. nih.govwikipedia.org The activity is attributed to the ability of the paraben molecule to interfere with the lipid bilayer, leading to altered membrane transport and potential leakage of essential intracellular components. nih.gov The increased hydrophobicity of longer-chain parabens, like butylparaben, enhances their ability to integrate into and disrupt the phospholipid bilayer. nih.gov

While the core mechanism remains the same, the key difference conferred by the salt form (e.g., potassium or sodium salts) is enhanced water solubility. atenajournals.com This property allows for easier formulation and can lead to a higher effective concentration of the preservative in the aqueous phase of a product, where microbial growth often occurs. mdpi.com Therefore, comparative studies often focus on efficacy and spectrum rather than on fundamentally different molecular interactions. The antimicrobial potency of parabens is known to increase with the length of the alkyl chain (butyl > propyl > ethyl > methyl). americanpharmaceuticalreview.com This suggests that the lipophilic interaction with the cell membrane is a critical factor. The salt form does not change this intrinsic property but rather facilitates the delivery of the paraben molecule to the microbial cell surface.

Biochemical and Cellular Targets of this compound Action

The primary target of paraben action is the microbial cell membrane. nih.govwikipedia.org The lipophilic nature of the butyl group allows butylparaben to insert into the lipid bilayer of the cell membrane, disrupting its structure and function. This disruption can interfere with crucial membrane-dependent processes such as electron transport and nutrient uptake, ultimately leading to cell death. nih.govwikipedia.org

Beyond membrane disruption, research suggests other potential biochemical targets for parabens. These include the inhibition of the synthesis of DNA and RNA and the interference with the activity of key cellular enzymes. wikipedia.org Specific enzymes, such as certain ATPases and phosphotransferases, have been identified as potential targets in some bacterial species. wikipedia.org

Studies specifically on butylparaben have also highlighted its potential to induce oxidative stress and act as an endocrine disruptor in developmental models like zebrafish embryos. nih.gov One such study demonstrated that butylparaben exposure could perturb redox conditions and identified the endocrine pancreas as a sensitive target. nih.gov While this research was not conducted on the potassium salt, the active butylparaben molecule is the causative agent, suggesting that the biochemical and cellular targets are identical. The potassium salt form primarily serves to improve the delivery and availability of the active molecule.

pH Dependency of Antimicrobial Efficacy for this compound

The antimicrobial effectiveness of this compound is significantly dependent on the pH of the formulation. Studies have shown that its activity is greater in acidic conditions. oup.comscilit.com Specifically, the potassium salt of butylparaben was found to be active against a larger number of microorganisms at a pH range of 4 to 6 compared to a pH range of 7 to 8. oup.comscilit.com

This pH dependency is a characteristic feature of parabens in general. americanpharmaceuticalreview.com Parabens are esters of p-hydroxybenzoic acid and are more effective in their undissociated, molecular form. americanpharmaceuticalreview.com As the pH of a solution increases, particularly above pH 8, the phenolic hydroxyl group of the paraben molecule can deprotonate to form a phenolate (B1203915) anion. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com This ionized form is less lipophilic and has reduced ability to penetrate the microbial cell membrane, thereby decreasing its antimicrobial efficacy. nih.govamericanpharmaceuticalreview.com Therefore, to ensure optimal preservative activity, the pH of products containing this compound should ideally be maintained in the acidic to neutral range.

pH RangeAntimicrobial Activity of this compoundRationale
pH 4-6 More Active / Effective oup.comscilit.comThe paraben exists primarily in its undissociated, more lipophilic form, allowing for better cell membrane penetration. americanpharmaceuticalreview.com
pH 7-8 Less Active / Effective oup.comscilit.comAn increasing proportion of the paraben exists as the less active phenolate anion. americanpharmaceuticalreview.com
Above pH 8 Efficacy significantly decreases americanpharmaceuticalreview.comamericanpharmaceuticalreview.comThe equilibrium shifts further towards the formation of the phenolate ion, reducing the concentration of the active molecular form. americanpharmaceuticalreview.com

Theoretical and Computational Chemistry Approaches to Potassium Butylparaben

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of butylparaben (B1668127). These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, provide fundamental data on the molecule's behavior.

Studies have utilized computational chemistry to explore the redox behavior of butylparaben alongside other phenolic compounds. researchgate.netscielo.br Using cyclic voltammetry, an irreversible anodic peak was observed around 0.8 V for butylparaben, indicating its oxidation. researchgate.net Computational analyses support these experimental findings, demonstrating that the electrodonating inductive effect of the alkyl group influences the oxidation potential. researchgate.netscielo.br As the alkyl chain length increases, the potential for anodic oxidation shifts to lower values. researchgate.net

Quantum chemical calculations have been used to determine key reactivity descriptors. The bond dissociation enthalpy (BDE) of the phenolic O-H group and the ionization potential (IP) are critical for understanding antioxidant activity and reactivity in processes like hydrogen atom transfer (HAT). scielo.br Calculations at the OO-MP2/def2-TZVPP level of theory have been used to correlate experimental oxidation potentials with the calculated ionization potential for a series of parabens, including butylparaben. researchgate.net

A simulation study investigating the interaction between butylparaben and a DNA fragment employed quantum chemical calculations to analyze the optimized geometry of the complex formed. acs.org These calculations revealed details about the noncovalent interactions, molecular orbitals, and Mulliken charge distributions, showing how the electronic properties of butylparaben dictate its interaction with biological macromolecules. acs.org

Table 1: Calculated Physicochemical and Reactivity Descriptors for Butylparaben

DescriptorMethodCalculated ValueReference
Ionization Potential (IP)OO-MP2/def2-TZVPP~8.4 eV (estimated from graph) researchgate.net
Bond Dissociation Enthalpy (O-H)Not SpecifiedNot Specified scielo.br
Binding Energy to DNA fragmentSimulation-94.92 kJ/mol acs.org
pKₐSemiempirical QC (PM6)8.84 acs.org

Note: The table presents data for butylparaben, the parent compound of potassium butylparaben.

Molecular Dynamics Simulations of Environmental Interactions (e.g., sorption to surfaces)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This approach is particularly valuable for understanding how molecules like butylparaben interact with complex environmental interfaces, such as lipid membranes, proteins, or natural organic matter.

The interaction of butylparaben with model membranes, such as dipalmitoylphosphatidylcholine (DPPC) lipid bilayers, has been investigated using extensive atomistic MD simulations. oatext.comoatext.com These simulations calculate the free energy profiles for the insertion of butylparaben into the bilayer, revealing the thermodynamic work required to transport the molecule from a solvent into the membrane. oatext.com Results show that butylparaben can spontaneously bind to and penetrate the bilayer surface. oatext.comoatext.com One study extended the simulation time to 200 ns to observe the full adsorption of butylparaben molecules into the lipid bilayer from bulk water. oatext.com

MD simulations have also been used to explore the binding of butylparaben to proteins, such as human serum albumin (HSA) and trypsin, which can serve as models for protein sorption in the environment. oatext.comresearchgate.net In the case of trypsin, simulations revealed that butylparaben embeds in a hydrophobic cavity, leading to conformational changes in the protein, specifically a transformation from β-sheet to unordered coil structures. researchgate.net Thermodynamic analysis from these simulations indicated that the binding is spontaneous and driven primarily by van der Waals forces and hydrogen bonds. researchgate.net

Furthermore, the interaction of butylparaben with a fragment of the p53 suppressor gene has been simulated in a water environment at physiological temperature and salt concentration. acs.org These simulations provide insights into the potential for sorption to biological surfaces, showing a stable complex formed between butylparaben and the terminal bases of the DNA fragment. acs.org

Table 2: Summary of Molecular Dynamics Simulation Findings for Butylparaben Interactions

Interacting SystemSimulation MethodKey FindingsReference
DPPC Lipid BilayerAtomistic MD, Umbrella SamplingSpontaneous penetration of the bilayer; calculation of free energy profiles for insertion. oatext.comoatext.com
Trypsin ProteinMD SimulationBinding in a hydrophobic pocket; conformational change from β-sheet to unordered coil. researchgate.net
DNA FragmentMolecular SimulationFormation of a stable complex with terminal DNA bases; binding energy of -94.92 kJ/mol. acs.org

Note: The table presents data for butylparaben, the parent compound of this compound.

In Silico Prediction of Environmental Fate and Degradation Pathways

In silico models, which are computer-based prediction methods, are crucial for assessing the environmental fate of chemicals by predicting properties related to their persistence, transformation, and transport. These models are particularly useful for filling data gaps when experimental measurements are unavailable or difficult to obtain. acs.org

A significant aspect of the environmental fate of parabens is their hydrolysis, which can be base-catalyzed. The rate of this degradation is highly dependent on pH. acs.org Researchers have developed in silico models to predict the acid dissociation constant (pKa) and the second-order base-catalyzed hydrolysis rate constant (k_B) for parabens. acs.org Using a semi-empirical quantum chemical method (PM6), the pKa of butylparaben was calculated, and density functional theory (DFT) methods were used to calculate the k_B for both its neutral and anionic forms. acs.org These calculated values were found to be in good agreement with experimentally determined values. acs.org

The base-catalyzed hydrolysis half-lives for parabens, estimated based on these models, can range dramatically from hours to potentially millions of years depending on pH and temperature, highlighting the necessity of such predictive models for environmental assessment. acs.org

While detailed photolytic and biological degradation pathway simulations for butylparaben are not extensively documented in the provided search results, the general approach involves using specialized software to predict the products of reactions with environmental oxidants (like hydroxyl radicals) or the likely metabolites from microbial action. For instance, studies on other compounds have used in silico tools to predict photolysis quantum yields and identify transformation products. researchgate.net These approaches are applicable to butylparaben for a more complete environmental fate profile.

Table 3: Predicted vs. Experimental Fate-Related Properties of Butylparaben

PropertyMethodPredicted ValueExperimental ValueReference
pKₐSemi-empirical QC (PM6)8.848.49 acs.org
log k_B (M⁻¹s⁻¹)DFT (M06-2X)-2.62 (for neutral form)-2.80 acs.org
log k_B (M⁻¹s⁻¹)DFT (M06-2X)-4.43 (for anionic form)-4.73 acs.org

Note: The table presents data for butylparaben, the parent compound of this compound. k_B refers to the second-order base-catalyzed hydrolysis rate constant.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes (e.g., degradation kinetics, sorption coefficients)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or a specific property, such as degradation rate or toxicity. researchgate.net These models are essential tools in environmental science for predicting the properties of numerous chemicals efficiently. nih.gov

For parabens, including butylparaben, QSAR models have been successfully developed to predict key environmental process parameters. A notable study established robust QSARs for both pKa and the base-catalyzed hydrolysis rate constant (k_B) by combining computationally calculated descriptors with experimental data for a set of six parabens. acs.org The resulting models demonstrated strong predictive power, with determination coefficients (R²) of 0.947 for the pKa model and 0.842 for the k_B model. acs.org Such validated QSARs can be reliably used to estimate these crucial parameters for other parabens where experimental data are lacking, provided the compounds fall within the model's applicability domain. acs.org

The development of QSARs is a cornerstone of modern predictive toxicology and environmental chemistry. nih.gov For environmental processes, QSARs can be developed for various endpoints, including sorption coefficients (like Koc), bioconcentration factors (BCF), and rates of biodegradation. While the search results specifically highlight QSARs for hydrolysis, the principles are broadly applied. QSAR models for environmental toxicity, for example, often use descriptors like the octanol-water partition coefficient (log Kow) to predict the non-polar narcotic effects of chemicals on aquatic organisms. researchgate.net Given butylparaben's log Pow of approximately 3.6, such models would be relevant for assessing its baseline environmental toxicity. europa.eunih.gov

The use of QSAR modeling is a key strategy for prioritizing chemicals for further testing and for conducting risk assessments in a high-throughput manner. cranfield.ac.ukmst.dk

Advanced Remediation Technologies for Potassium Butylparaben in Aqueous Systems

Adsorption Technologies for Potassium Butylparaben (B1668127) Removal

Adsorption is a widely employed technology for the removal of organic pollutants from water due to its simplicity, cost-effectiveness, and high efficiency. mdpi.com The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Adsorbent Development and Characterization (e.g., activated carbon)

The effectiveness of adsorption heavily relies on the properties of the adsorbent material. Activated carbon is a prominent adsorbent due to its large surface area and porous structure. nih.gov Researchers have developed and characterized various forms of activated carbon and other novel materials for butylparaben removal.

Source Materials: Adsorbents are often derived from abundant, low-cost agricultural or industrial waste. Examples include activated carbon produced from oak bark, coconut shells, and African palm shells. mdpi.comscirp.orgmdpi.com Biochar derived from sources like fique bagasse has also been investigated. nih.gov

Activation Methods: The production of activated carbon involves activation processes, which can be physical (using steam or carbon dioxide at high temperatures) or chemical (using an activating agent). techscience.com These methods enhance pore development, leading to materials with high porosity and large surface areas, which are crucial for effective adsorption. techscience.com

Characterization: The characterization of these adsorbents is essential to understand their performance. Key parameters include:

Textural Properties: The total surface area, micropore volume, and pore size distribution are critical. For instance, activated carbon derived from oak bark, activated at temperatures between 700°C and 900°C, exhibited surface areas ranging from 247 to 696 m²/g. mdpi.comresearchgate.net

Surface Chemistry: The chemical nature of the adsorbent's surface, including the presence of acidic or basic functional groups, influences the adsorption mechanism. nih.gov Techniques like Boehm titration are used to quantify these groups. The adsorption of parabens can be linked to a "donor-acceptor" complex mechanism involving surface lactonic groups and the paraben's aromatic ring. nih.gov

Novel Adsorbents: Beyond traditional activated carbon, materials like graphene oxide have been produced and characterized for butylparaben adsorption. mdpi.com Studies have also explored modified activated carbons to enhance sorption capacities, which have reached up to 268 mg/g for butylparaben. mdpi.com

Adsorption Isotherms and Kinetics Modeling

To design effective water treatment systems, it is crucial to model the adsorption process. This involves studying the equilibrium (isotherms) and the rate (kinetics) of adsorption.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of butylparaben in the solution and the amount adsorbed onto the adsorbent at a constant temperature.

Langmuir Model: This model assumes monolayer adsorption on a homogeneous surface. It has been shown to provide a good fit for butylparaben adsorption on various adsorbents, including biochar from fique bagasse and activated carbon from oak bark. mdpi.comnih.gov

Freundlich Model: This model is empirical and describes multilayer adsorption on a heterogeneous surface. It is also frequently used to analyze butylparaben adsorption data. mdpi.comscirp.org

Temkin Model: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. scirp.org

Adsorption Kinetics: Kinetic models describe the rate at which butylparaben is removed from the solution.

Pseudo-First-Order (PFO) Model: This model was found to be favorable for butylparaben adsorption on several carbonaceous materials derived from fique bagasse. nih.gov

Pseudo-Second-Order (PSO) Model: This model, which is based on the assumption that the rate-limiting step is chemisorption, has been observed to fit the adsorption data for butylparaben on activated carbon from coconut biochar and graphene oxide well. scirp.orgmdpi.com

Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. mdpi.com

Table 1: Research Findings on Butylparaben Adsorption

Adsorbent Source Material Max. Adsorption Capacity (mg/g) Best Fit Isotherm Model Best Fit Kinetic Model Reference
Activated Carbon Oak Bark 154 Langmuir Pseudo-Second-Order mdpi.comresearchgate.net
Biochar (FB-3Na) Fique Bagasse 20.95 Langmuir Pseudo-First-Order nih.govnih.gov
Graphene Oxide (GO) Graphite - Langmuir Pseudo-First-Order mdpi.com
Activated Carbon Coconut Shell 7.52 Langmuir, Freundlich, Temkin Pseudo-Second-Order scirp.org

Application of Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), to oxidize and degrade persistent organic pollutants into simpler, less harmful compounds, or even completely mineralize them to CO2 and H2O. mdpi.comcwejournal.org AOPs are considered highly promising for treating water contaminated with parabens, as conventional treatments are often inefficient. mdpi.comresearchgate.net

Various AOPs have been applied for the degradation of parabens, including:

Ozonation (O₃): Involves the use of ozone as a powerful oxidant. Combining ozone with hydrogen peroxide (H₂O₂) or UV radiation can enhance radical generation and improve the degradation rate. uc.pt

Photocatalysis (e.g., TiO₂/UV): This process uses a semiconductor catalyst (like titanium dioxide) and a light source (like UV) to generate electron-hole pairs, which in turn produce hydroxyl radicals. researchgate.netmdpi.com

Fenton and Photo-Fenton Processes: The Fenton process uses hydrogen peroxide and ferrous ions to generate hydroxyl radicals. mdpi.com The efficiency can be enhanced with UV light in the photo-Fenton process. researchgate.net

Sulfate (B86663) Radical-Based AOPs: These processes utilize sulfate radicals (SO₄•−), which are generated from the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS). mdpi.com Research has shown that activating PMS with a manganese iron oxycarbide catalyst can lead to 99% removal of butylparaben within a specific timeframe. researchgate.netmdpi.com

The effectiveness of AOPs can be influenced by operational parameters such as pH, catalyst loading, and oxidant concentration. mdpi.com While AOPs can achieve high removal efficiencies, it is important to assess the ecotoxicology of the resulting by-products, which can sometimes be more toxic than the parent compound. mdpi.comresearchgate.net

Table 2: Examples of AOPs for Paraben Degradation

AOP Technology Target Paraben Oxidant/Catalyst Key Findings Reference
PMS Oxidation Butylparaben (BuP) Potassium Monoperoxysulfate / Mn-Fe oxycarbide 99% removal achieved. researchgate.netmdpi.com
UV/Persulfate Ethylparaben (B1671687) (EP) Persulfate (PS) 98.1% degradation of EP in 90 minutes. researchgate.netresearchgate.net
UV/H₂O₂ Ethylparaben (EP) Hydrogen Peroxide (H₂O₂) 97.0% degradation of EP in 90 minutes. researchgate.netresearchgate.net
Ozonation Various Parabens Ozone (O₃) Effective for paraben degradation, can be enhanced with catalysts or UV. uc.pt

Bioremediation Strategies and Engineered Bioreactors

Bioremediation is an environmentally friendly and cost-effective technology that utilizes microorganisms like bacteria, fungi, and algae to degrade, detoxify, or immobilize pollutants. nih.govaimspress.com This process leverages the metabolic capabilities of microbes to transform hazardous compounds into less toxic forms. aimspress.comnih.gov

Strategies to enhance bioremediation include:

Bio-stimulation: Involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to the contaminated site to stimulate the growth and activity of indigenous microorganisms capable of degrading the target pollutant. aimspress.com

Bio-augmentation: This strategy involves introducing specific, pre-selected microbial strains or consortia with proven degradative capabilities to the contaminated environment. aimspress.com

Genetic Engineering: Modern techniques allow for the modification of microorganisms to enhance their metabolic pathways for degrading specific xenobiotic chemicals. nih.gov

To optimize the bioremediation process, engineered bioreactors are often employed. A bioreactor is a vessel designed to provide a controlled environment that maximizes the efficiency of biological reactions. nih.govresearchgate.net Key parameters such as pH, temperature, aeration, agitation, and substrate concentration can be precisely regulated within a bioreactor to significantly reduce the time required for remediation. nih.gov The adaptable design of bioreactors allows for the maximization of microbial degradation while minimizing abiotic losses. nih.govd-nb.info Depending on the site and nature of contamination, bioremediation can be applied in situ (at the site of contamination) or ex situ (where the contaminated material is excavated and treated elsewhere, often in a bioreactor). nih.govnih.gov

Membrane Filtration and Other Physical Separation Techniques

Physical separation techniques are processes that separate components of a mixture based on their physical properties without inducing chemical transformations. bccampus.ca For removing contaminants like potassium butylparaben from aqueous systems, membrane filtration is a particularly relevant and advanced technology. nih.gov

Membrane Filtration: This technology uses a semi-permeable barrier (a membrane) to separate substances when a driving force is applied across it. wur.nl It is favored for its energy efficiency, scalability, and eco-friendliness. nih.gov The primary mechanisms for separation are:

Size Sieving (Exclusion): The membrane contains pores of a specific size that allow water molecules to pass through while retaining larger molecules like this compound. nih.gov

Electrostatic Interaction (Donnan Exclusion): If the membrane surface is charged, it can repel charged molecules and ions, further enhancing separation. nih.gov

Types of membrane filtration processes applicable to the removal of organic micropollutants include:

Nanofiltration (NF): Operates at lower pressures than reverse osmosis and is effective at removing divalent ions and larger organic molecules.

Reverse Osmosis (RO): Uses high pressure to overcome osmotic pressure, forcing water through a very dense membrane that can reject most dissolved solutes, including salts and small organic molecules. wur.nl

Other Physical Separation Techniques: While membrane filtration is highly advanced for this purpose, other traditional methods exist for separating mixtures:

Filtration/Sedimentation: These methods are primarily used to separate insoluble solid particles from a liquid. byjus.com Sedimentation relies on gravity to settle heavier impurities, while filtration uses a filter medium to trap solids. byjus.com These would be less effective for dissolved compounds like this compound unless it is first adsorbed onto a solid particle.

Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. bccampus.ca It is energy-intensive and generally not practical for removing trace contaminants from large volumes of water.

The integration of membrane technology, sometimes in the form of Membrane Bioreactors (MBRs) which combine a biological process with membrane filtration, represents a state-of-the-art approach to wastewater treatment. nih.gov

Future Research Directions and Unaddressed Academic Challenges in Potassium Butylparaben Chemistry

Development of Novel, Highly Sensitive, and Selective Analytical Methods

A significant challenge in the study of Potassium Butylparaben (B1668127) is the development of analytical methods that are not only highly sensitive and selective for this specific compound but also efficient and cost-effective. While methods for paraben analysis are well-established, the focus has largely been on the ester forms rather than their salts.

Current Methodologies and Their Limitations:

High-performance liquid chromatography (HPLC) is a common technique for the analysis of parabens. A specific reverse-phase (RP) HPLC method has been described for the analysis of Potassium Butylparaben using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid sielc.com. Stability-indicating HPLC methods have also been developed for the simultaneous determination of paraben mixtures, including Butylparaben, and their degradation products in various formulations nih.gov.

However, these methods may not always differentiate between Butylparaben and its potassium salt, particularly in complex matrices. The development of methods with lower limits of detection (LOD) and limits of quantification (LOQ) is crucial for detecting trace amounts in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) often require derivatization for paraben analysis, which can introduce complexity and potential for error jscimedcentral.comresearchgate.net.

Future Research Focus:

Future research should prioritize the development of direct, derivatization-free analytical techniques for this compound. This could involve the exploration of advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can offer the required sensitivity and specificity. Furthermore, the development of rapid screening methods, potentially based on sensor technology, would be beneficial for high-throughput analysis of a large number of samples frontiersin.orgcir-safety.org.

Comprehensive Multi-Matrix Environmental Monitoring Studies

The extent of environmental contamination by this compound remains largely unquantified. While numerous studies have documented the presence of Butylparaben in various environmental compartments—including surface water, wastewater, sediment, and soil—data specifically for its potassium salt is scarce industrialchemicals.gov.auresearchgate.netresearchgate.net. It is often assumed that in the aquatic environment, the salt will dissociate, but the dynamics of this process and the subsequent fate of the Butylparaben anion are not well understood.

Identified Research Gaps:

Lack of Specific Monitoring Data: There is a clear absence of monitoring studies that specifically target and quantify this compound in different environmental matrices.

Understanding Dissociation and Speciation: Research is needed to understand the conditions under which this compound remains as an intact salt versus dissociating into the Butylparaben anion and a potassium cation in various environmental settings.

Geographical and Temporal Distribution: Comprehensive monitoring programs are required to map the geographical distribution and temporal variations of this compound concentrations in the environment.

Future studies should employ the novel analytical methods discussed in the previous section to conduct large-scale monitoring of this compound across various environmental matrices. This data is essential for accurate exposure and risk assessments.

In-Depth Mechanistic Studies of Degradation under Complex Environmental Conditions

The environmental degradation of parabens, including Butylparaben, can occur through various abiotic and biotic pathways such as photolysis, hydrolysis, and microbial degradation. However, the specific degradation kinetics and mechanisms for this compound, particularly under complex and environmentally relevant conditions, are not well-documented.

Known Degradation Pathways for Parabens:

Biodegradation: Parabens are generally considered to be biodegradable, with studies showing significant removal in wastewater treatment plants industrialchemicals.gov.au. The degradation rate is influenced by factors such as pH and temperature frontiersin.org.

Photodegradation: Photolysis can contribute to the degradation of parabens in sunlit surface waters, although the efficiency varies depending on the specific paraben and environmental conditions wikipedia.orgcir-safety.org.

Hydrolysis: Parabens can undergo hydrolysis, particularly under alkaline conditions, to form p-hydroxybenzoic acid scielo.br.

Unaddressed Questions for this compound:

The influence of the potassium counter-ion on the degradation pathways and rates of Butylparaben is an unaddressed area of research. It is important to investigate whether the salt form alters the susceptibility of the molecule to microbial attack or photochemical transformation. Furthermore, the formation of transformation products specific to the degradation of this compound needs to be explored, as these products could have their own environmental implications wikipedia.orgcir-safety.org.

Integrated Modeling of Environmental Exposure and Transformation Pathways

Predictive modeling is a valuable tool for estimating the environmental fate and transport of chemicals. For this compound, the development of integrated models that can simulate its journey from sources to environmental sinks is a key academic challenge.

Modeling Approaches for Parabens:

Physicochemical properties such as the octanol-water partition coefficient (Log Kow), water solubility, and vapor pressure are crucial inputs for environmental fate models thegoodscentscompany.com. For Butylparaben, these properties have been estimated using computational tools thegoodscentscompany.com. Such models can predict the distribution of the chemical between water, soil, sediment, and air.

Future Modeling Needs for this compound:

To develop robust models for this compound, more accurate experimental data on its physicochemical properties are required. The current estimated values may not fully capture the behavior of the salt form. Integrated models should also incorporate the potential for dissociation, the various degradation pathways, and the formation of transformation products. These models would be instrumental in predicting environmental concentrations in areas where monitoring data is unavailable and in assessing potential exposure risks frontiersin.orgusda.gov.

Exploration of New Synthetic Routes for Isotopic Labeling in Research

Isotopically labeled standards are indispensable tools in modern analytical chemistry, particularly for quantification using isotope dilution mass spectrometry. The synthesis of labeled this compound is essential for advancing research in its analysis and environmental fate.

Current Status of Paraben Isotopic Labeling:

Methods for the synthesis of isotopically labeled parabens, such as those incorporating carbon-13 (¹³C) or deuterium (B1214612) (D), have been developed researchgate.net. These labeled compounds serve as internal standards in analytical methods to improve accuracy and precision by correcting for matrix effects and variations in sample preparation researchgate.net.

Challenges and Opportunities:

The development of efficient and cost-effective synthetic routes for producing isotopically labeled this compound is a key research need. This would involve the synthesis of labeled Butylparaben followed by its conversion to the potassium salt. Exploring novel synthetic strategies that allow for the introduction of stable isotopes at specific positions within the molecule would also be valuable for mechanistic studies of its degradation and metabolism.

Advanced Computational Approaches for Predictive Environmental Chemistry

Computational chemistry offers powerful tools for predicting the properties and environmental behavior of chemicals, thereby reducing the need for extensive and costly experimental studies.

Application of Computational Chemistry to Parabens:

Computational methods have been used to predict the physicochemical properties and toxicological profiles of parabens jscimedcentral.comscielo.br. These studies provide insights into structure-activity relationships and can help in prioritizing chemicals for further experimental investigation.

Future Directions in Computational Chemistry for this compound:

For this compound, advanced computational approaches can be employed to:

Predict Physicochemical Properties: Accurately predict properties such as water solubility, pKa, and partitioning coefficients for the salt form.

Model Degradation Pathways: Simulate potential degradation reactions and identify likely transformation products.

Assess Environmental Interactions: Model the interaction of this compound with environmental components such as soil organic matter and mineral surfaces.

By integrating computational predictions with experimental data, a more complete and predictive understanding of the environmental chemistry of this compound can be achieved. This will ultimately support more informed risk assessments and regulatory decisions.

Q & A

Q. What analytical methods are recommended for quantifying potassium butylparaben in environmental or biological samples?

this compound can be detected using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry, particularly for low-concentration samples (e.g., 1–100 ppm in aqueous solutions). For enhanced sensitivity, liquid chromatography-mass spectrometry (LC-MS) is preferred to identify trace levels and confirm molecular integrity. Experimental protocols should include calibration with certified reference materials and validation of recovery rates in spiked matrices . In spectroscopy, absorbance measurements using long-pathlength cuvettes (e.g., 10 mm) improve detection limits, as demonstrated in studies with Daphnia magna exposure models .

Q. What are the established toxicity endpoints for this compound in aquatic model organisms?

Chronic toxicity studies in Daphnia magna have identified reproductive impairment as a critical endpoint. For example, 21-day exposures at 0.32 mg/L caused significant fecundity reduction, linked to differential gene expression in 843 genes . Researchers should design chronic assays with ≥3 exposure concentrations, include negative and solvent controls, and measure endpoints like survival, molting frequency, and clutch size. RNA sequencing is recommended to identify mechanistic pathways (e.g., endocrine disruption) .

Q. How can researchers address batch-to-batch variability in this compound used for bioassays?

Batch consistency is critical for reproducibility. Request certificates of analysis (CoA) from suppliers, specifying purity (>98%), salt content, and solvent residues. For sensitive assays (e.g., cell-based studies), additional quality control steps such as peptide content analysis or TFA removal validation (<1%) are advised. If inconsistencies arise, cross-validate results using orthogonal methods like nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo data on this compound’s endocrine-disrupting effects?

Discrepancies often arise from differences in metabolic activation, bioavailability, or model system relevance. To reconcile these:

  • Conduct comparative dose-response studies across models (e.g., human cell lines vs. Daphnia magna).
  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro concentrations to in vivo equivalents.
  • Apply adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., estrogen receptor binding) to apical endpoints like reproductive toxicity . Recent evidence suggests this compound disrupts steroidogenesis via homologous human genes (e.g., POU and SRS families), making cross-species transcriptomic analysis essential .

Q. How should researchers design studies to assess cumulative risks of this compound with other parabens or environmental contaminants?

Cumulative risk assessment requires:

  • Mixture toxicity assays using factorial designs to test additive/synergistic effects.
  • Prioritize contaminants with shared mechanisms (e.g., estrogenic activity) and environmental co-occurrence.
  • Use benchmark dose (BMD) modeling to estimate combined hazard indices. The European Food Safety Authority (EFSA) recommends probabilistic exposure models to account for population variability, especially for endocrine-disrupting compounds .

Q. What bioinformatics tools are suitable for interpreting omics data from this compound exposure studies?

For transcriptomic data (e.g., RNA-seq from Daphnia magna):

  • Use BLAST homology analysis to map differentially expressed genes (DEGs) to human orthologs (e.g., 87 genes linked to neurogenetic and urogenital disorders) .
  • Apply gene ontology (GO) enrichment and KEGG pathway analysis to identify disrupted biological processes.
  • Validate findings with network pharmacology tools (e.g., STRING, Cytoscape) to predict protein-protein interactions and biomarker candidates .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (e.g., chromatograms, sequencing reads) in repositories like GenBank or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose conflicts of interest, validate methods with positive controls, and avoid selective data omission to support hypotheses .
  • Cross-Disciplinary Collaboration : Engage toxicologists, bioinformaticians, and regulatory scientists to align experimental designs with risk assessment frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.